molecular formula C11H20N4O2 B13580446 Tert-butyl (2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethyl)carbamate

Tert-butyl (2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethyl)carbamate

Cat. No.: B13580446
M. Wt: 240.30 g/mol
InChI Key: MLXPQIJKTLBSFY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine . The synthetic route includes:

    Amination: Introduction of the amino group.

    Reduction: Reduction of intermediates to achieve the desired functional groups.

    Esterification: Formation of ester bonds.

    Trityl Protection: Protection of amino groups using trityl chloride.

    Condensation: Final condensation to form the target compound.

The overall yield of this synthetic route is approximately 59.5% .

Chemical Reactions Analysis

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include chloro-(triphenyl)methane, diphenylphosphoryl azide, and phenyl chloroformate . Major products formed from these reactions include various protected and unprotected intermediates essential for further synthesis steps.

Comparison with Similar Compounds

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate lies in its specific structure, which makes it a crucial intermediate for ceftolozane synthesis .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-[2-amino-1-(1-methylpyrazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9(5-12)8-6-13-15(4)7-8/h6-7,9H,5,12H2,1-4H3,(H,14,16)

InChI Key

MLXPQIJKTLBSFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CN(N=C1)C

Origin of Product

United States

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